N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide
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Overview
Description
N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of diethyl and methyl groups attached to the triazole ring, along with two carboxamide groups. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. The CuAAC reaction is often preferred due to its efficiency and simplicity. The reaction conditions are optimized to ensure high purity and yield of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents, and nucleophiles in solvents like dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines. Substitution reactions can result in a variety of substituted triazoles with different functional groups.
Scientific Research Applications
N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. Triazole-based drugs are used to treat a range of medical conditions, including infections, inflammation, and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives, sealants, and protective coatings.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide depends on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some triazole-based drugs inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Others may bind to receptors and modulate signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific triazole derivative and its intended use.
Comparison with Similar Compounds
N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole: A simple triazole compound with a similar core structure but lacking the diethyl and carboxamide groups. It is commonly used in click chemistry and as a building block for more complex molecules.
1,2,4-Triazole: Another triazole isomer with a different arrangement of nitrogen atoms. It is used in the synthesis of pharmaceuticals and agrochemicals.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms. It is structurally similar to triazoles and is used in a wide range of applications, including pharmaceuticals and materials science.
The uniqueness of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl and carboxamide groups enhances its solubility, stability, and potential for interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N,5-N-diethyl-1-methyltriazole-4,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-4-10-8(15)6-7(9(16)11-5-2)14(3)13-12-6/h4-5H2,1-3H3,(H,10,15)(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMGNYBCUKKQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=N1)C)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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